molecular formula C16H13FN2OS B2803926 N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868370-96-1

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2803926
CAS No.: 868370-96-1
M. Wt: 300.35
InChI Key: BJOYZCXSEZKGGT-VLGSPTGOSA-N
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Description

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS: 868375-63-7) is a benzothiazole-derived compound with a benzamide substituent. Its molecular formula is C₁₇H₁₅FN₂O₂S, and it has a molecular weight of 330.4 g/mol. The compound features a planar benzothiazole ring fused with a dihydrothiazole moiety, where the Z-configuration at the C2 position is stabilized by conjugation with the benzamide group. Key structural attributes include:

  • A fluoro substituent at the 4-position of the benzothiazole ring, enhancing electron-withdrawing properties.
  • An ethyl group at the 3-position, contributing to steric bulk and hydrophobic interactions.
  • A benzamide group attached to the thiazole ring, providing hydrogen-bonding capabilities via the amide carbonyl .

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-2-19-14-12(17)9-6-10-13(14)21-16(19)18-15(20)11-7-4-3-5-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOYZCXSEZKGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial replication and survival. Additionally, it can interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide and analogous benzamide-thiazole hybrids:

Compound Key Substituents Molecular Weight (g/mol) Synthetic Route Notable Properties
This compound 4-Fluoro, 3-ethyl, benzamide 330.4 Condensation of benzoyl chloride with substituted benzothiazole amines . High lipophilicity (XLogP3=4); planar structure for π-π stacking .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 2-Methoxyphenyl, 4-phenyl, 4-methylbenzamide 408.5 Cyclocondensation of thioamides with α-bromo ketones . Stabilized by intramolecular C–H···O hydrogen bonds; dihedral angle = 4.5° .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, hydroxyl, tert-butyl 221.3 Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . N,O-bidentate directing group for metal catalysis .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidinedione, phenyl 338.4 Carbodiimide-mediated coupling of thiazolidinedione acid with aniline . Extended conjugation enhances UV absorption; anticancer activity .
2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide Chloro, pyrazole, benzamide 357.8 Condensation of substituted pyrazoles with benzoyl chlorides . Stabilized by electrostatic interactions; DFT-validated H-bonding .

Structural and Electronic Differences

In contrast, the 2-methoxyphenyl group in the compound from introduces steric hindrance and alters π-stacking efficiency due to its bulkier substituent .

Hydrogen-Bonding Capacity: The target compound’s benzamide group provides two hydrogen-bond acceptors (amide O and S), while analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () have additional hydroxyl donors, enabling stronger metal coordination .

Crystallographic Stability :

  • The compound in exhibits a near-planar structure (dihedral angle = 4.5° between benzamide and thiazole rings), facilitating dense crystal packing . In contrast, the ethyl group in the target compound may introduce torsional strain, reducing planarity .

Computational and Experimental Validation

  • The target compound’s structure was validated using X-ray crystallography (SHELX software ), with bond lengths (e.g., C–S = 1.75 Å) and angles consistent with similar benzothiazoles .
  • DFT studies on analogues (e.g., ) highlight the importance of electrostatic stabilization in benzamide-thiazole hybrids, which likely applies to the target compound .

Biological Activity

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. Its structure can be represented as follows:

N 2Z 3 ethyl 4 fluoro 2 3 dihydro 1 3 benzothiazol 2 ylidene benzamide\text{N 2Z 3 ethyl 4 fluoro 2 3 dihydro 1 3 benzothiazol 2 ylidene benzamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Mechanism of Action : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase pathways. Specifically, compounds have been shown to convert procaspase-3 into active caspase-3, leading to programmed cell death .
  • Selectivity : The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. Structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole structure enhance anticancer efficacy while minimizing toxicity .

Case Studies

Several case studies illustrate the effectiveness of benzothiazole derivatives:

Study Cell Lines Tested IC50 Values (µM) Notes
Study 1A549 (Lung Cancer)6.75 (2D), 9.31 (3D)High activity in 2D assays compared to 3D assays .
Study 2MCF-7 (Breast Cancer)Not specifiedDemonstrated off-target effects ruled out through comparative studies .
Study 3U937Not specifiedInduced apoptosis via procaspase activation .

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds tested against Escherichia coli and Staphylococcus aureus demonstrated significant antibacterial effects.

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